molecular formula C19H16O B1440818 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal CAS No. 38849-09-1

3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal

Cat. No.: B1440818
CAS No.: 38849-09-1
M. Wt: 260.3 g/mol
InChI Key: SEKAHXWZBXZWDA-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal (CAS: 38849-09-1) is a structurally distinct anthracene derivative characterized by a bridged ethanoanthracene core fused with a propenal (α,β-unsaturated aldehyde) moiety. It is primarily recognized as Impurity A in the synthesis of the antidepressant drug Maprotiline Hydrochloride (CAS: 10347-81-6) .

Properties

IUPAC Name

(E)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-9,11,13-14H,10,12H2/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKAHXWZBXZWDA-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38849-09-1
Record name 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038849091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(9,10-ethano-9(10H)-anthryl)acrylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Synthetic Strategy: Diels-Alder Cycloaddition and Functionalization

The core synthetic approach to 3-(9,10-ethanoanthracen-9(10H)-yl)prop-2-enal involves a [4+2] cycloaddition (Diels-Alder reaction) between α-bromoacrolein and 9-allylanthracene, followed by functional group manipulations to install the aldehyde functionality on the propenyl side chain.

  • Starting Material: 9-Allylanthracene is synthesized by reacting anthrone with allylmagnesium bromide, followed by dehydration using phosphorus pentoxide (P4O10). This provides the allyl-substituted anthracene required for the cycloaddition.

  • Cycloaddition: The Diels-Alder reaction between 9-allylanthracene and α-bromoacrolein is performed under reflux in benzene for 24 hours. This yields 12-bromo-9-(prop-2-en-1-yl)-9,10-dihydro-9,10-propanoanthracen-12-carbaldehyde as a key intermediate with good yield (~68.6%).

  • Purification: The crude product is purified by flash column chromatography on silica gel using petroleum ether-ethyl acetate mixtures as eluents, yielding a white solid with a melting point of 145 °C and characteristic IR and NMR spectra confirming the structure.

Subsequent Transformations: Ring Expansion and Deoxygenation

  • Ring Expansion and Deoxygenation: The intermediate ketone formed after cycloaddition undergoes ring expansion and deoxygenation using samarium diiodide or hydrazine hydrate in the presence of KOH and triethylene glycol at elevated temperatures (150–210 °C). This step converts the ketone to the corresponding tetracyclic alkene.

  • Ozonolysis: The alkene intermediate is then subjected to ozonolysis at -78 °C in dichloromethane to cleave the double bond and form the aldehyde group on the prop-2-enal side chain. The reaction is quenched with dimethyl sulfide (Me2S) to reduce ozonides and isolate the aldehyde product.

  • Final Purification: The aldehyde is purified by flash chromatography, yielding this compound as a white solid with melting point ~94 °C and characteristic IR absorption at 1728 cm^-1 indicative of the aldehyde group.

Alternative Preparation Routes and Variations

  • Related Derivative Preparations: Patent literature describes processes involving resolution of racemic mixtures, reactions of amino and hydroxyl functionalized intermediates, and selective reductions to obtain related 9,10-ethanoanthracene derivatives, which may be adapted or serve as precursors for the target aldehyde compound.

  • Amino Derivative Formation: Some methods include the addition of methylamine and titanium(IV) isopropoxide to the aldehyde to form amine derivatives, followed by reduction with sodium borohydride, showcasing the aldehyde’s utility as a synthetic intermediate.

Summary Table of Key Preparation Steps

Step No. Reaction/Process Reagents/Conditions Yield (%) Product Description
1 Synthesis of 9-allylanthracene Anthrone + allylmagnesium bromide, P4O10 - 9-Allylanthracene (allyl-substituted anthracene)
2 Diels-Alder cycloaddition 9-Allylanthracene + α-bromoacrolein, reflux benzene 24 h 68.6 12-Bromo-9-(prop-2-en-1-yl)-9,10-dihydro-9,10-propanoanthracen-12-carbaldehyde
3 Ring expansion and deoxygenation KOH, hydrazine hydrate, triethylene glycol, 150-210 °C - Tetracyclic alkene intermediate
4 Ozonolysis to aldehyde O3/CH2Cl2 at -78 °C, quench with Me2S 60 This compound (target aldehyde)

Analytical and Characterization Data

  • Infrared Spectroscopy (IR): Strong aldehyde C=O stretch near 1728 cm^-1; aromatic and aliphatic C-H stretches observed.

  • Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for the ethanoanthracene protons and the aldehyde proton, confirming the structure.

  • Melting Points: Intermediate and final compounds exhibit distinct melting points (e.g., 145 °C for brominated intermediate and 94 °C for aldehyde), useful for purity assessment.

Research Findings and Considerations

  • The described synthetic route is efficient, with moderate to good yields at each step.

  • The Diels-Alder cycloaddition is a robust key step, tolerating functional groups and enabling the construction of the tetracyclic framework.

  • Ozonolysis is effective for selective aldehyde formation on the propenyl side chain.

  • The synthetic methodology allows for further functionalization, including amine formation, highlighting the aldehyde’s versatility as a synthetic intermediate.

  • Patent literature suggests alternative synthetic approaches and resolution methods for related 9,10-ethanoanthracene derivatives, which may inform scale-up or derivative synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products:

    Oxidation: 3-(9,10-Ethanoanthracen-9(10H)-yl)propanoic acid.

    Reduction: 3-(9,10-Ethanoanthracen-9(10H)-yl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Photochemistry: Acts as a photosensitizer in photochemical reactions.

Biology and Medicine:

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals.

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal depends on its application:

    Photochemical Reactions: In photochemistry, it absorbs light and undergoes electronic excitation, leading to various photochemical transformations.

    Biological Activity: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Ethanoanthracene Derivatives

The ethanoanthracene scaffold is a versatile platform for synthesizing derivatives with varied substituents, enabling comparative analysis of structural, spectral, and functional properties. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

Compound Name Key Substituents/Modifications Functional Groups Present Molecular Formula (Inferred)
3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal Propenal group at position 3 Aldehyde, conjugated alkene C₁₉H₁₆O (estimated)
(E)-13-(4-Chlorophenyl)-9-(3-oxo-3-phenylprop-1-en-1-yl)-...-dione (25f) 4-Chlorophenyl, diketone Ketone, alkene, chlorophenyl C₃₄H₂₁ClN₂O₄ (estimated)
(E)-9-(3-(4-Nitrophenyl)-3-oxoprop-1-en-1-yl)-...-dione (25b) 4-Nitrophenyl, diketone Ketone, alkene, nitrophenyl C₃₄H₂₁N₃O₆ (estimated)
Desmethylmaprotiline Propylamine group at position 3 Amine, ethanoanthracene core C₁₉H₁₉N
2-Propenoic acid,3-(9,10-ethanoanthracenyl)- Acrylic acid group at position 3 Carboxylic acid, conjugated alkene C₁₉H₁₄O₂

Physical Properties

  • For example:
  • Compound 25f : 253–254°C
  • Compound 26e : 161–164°C

    • Electron-withdrawing groups (e.g., nitro, chloro) generally increase melting points due to enhanced intermolecular interactions .
  • Solubility: The aldehyde group in the target compound likely enhances polarity compared to nonpolar analogs (e.g., hydrocarbon-substituted ethanoanthracenes), improving solubility in polar solvents like DMSO or methanol.

Spectral Data Comparison

Technique This compound Compound 25f Compound 26e
IR Expected C=O stretch: ~1710–1720 cm⁻¹ C=O (diketone): 1714 cm⁻¹ C=O (ketone): 1714 cm⁻¹; aromatic C=C: 1603 cm⁻¹
¹H NMR Aldehyde proton: δ ~9.8–10.2 ppm; conjugated alkene: δ ~6.5–7.5 ppm Aromatic protons: δ 7.2–8.1 ppm; alkene: δ 6.9 ppm Aromatic protons: δ 7.3–8.2 ppm; OCH₃: δ 3.8 ppm
HRMS [M+H]⁺: Not reported; estimated m/z: 262.1 [M+H]⁺: 621.1008 (C₃₄H₂₁ClN₂O₄) [M+H]⁺: 614.15 (C₃₅H₂₇NO₆)

Biological Activity

3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal, an anthracene derivative, has garnered attention for its potential biological activities, particularly in drug development and organic electronics. This compound is characterized by an ethano bridge and an aldehyde functional group, which contribute to its unique chemical properties and reactivity.

  • Molecular Formula : C₁₈H₁₄O
  • Molecular Weight : 260.3 g/mol
  • CAS Number : 38849-09-1

Synthesis

The synthesis of this compound typically involves:

  • Formation of Ethano Bridge : A Diels-Alder reaction between anthracene and a dienophile.
  • Formylation : Introduction of the aldehyde group via formylation reactions.

These steps are crucial for producing the compound with high yield and purity suitable for biological studies.

The biological activity of this compound is primarily linked to its interactions with various molecular targets, such as enzymes and receptors. The compound may modulate these targets' activities through:

  • Photochemical Reactions : Acts as a photosensitizer, absorbing light and undergoing electronic excitation.
  • Enzyme Interaction : Potentially affects enzyme kinetics and receptor binding affinities, which can be leveraged in drug design.

Toxicity Profile

The compound exhibits acute toxicity:

  • Oral Toxicity : H302 (harmful if swallowed)
  • Dermal Toxicity : H312 (harmful in contact with skin) .

Drug Development

Recent studies suggest that this compound can serve as a scaffold for designing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Case Studies

  • Anticancer Activity : Research has indicated potential anticancer properties when tested against various cancer cell lines, showing promising IC50 values that warrant further investigation.
  • Fluorescent Probes : The compound has been explored as a fluorescent probe in biological imaging applications due to its photophysical properties.

Comparative Analysis

To understand its biological activity better, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
AnthraceneNo ethano bridgeLimited biological activity
9,10-DihydroanthraceneReduced form of anthraceneLower reactivity
This compoundEthano bridge and aldehyde groupHigh potential for drug development

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal, and what purification challenges arise?

The compound is primarily synthesized as a degradation product or impurity during the manufacturing of Maprotiline hydrochloride. Key routes involve controlled oxidation or retro-aldol reactions of Maprotiline intermediates. Purification challenges include separation from structurally similar byproducts, which require optimized chromatographic techniques (e.g., reverse-phase HPLC with C18 columns) or fractional crystallization using polar aprotic solvents like acetone/water mixtures .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with refinement performed using SHELXL. Key parameters include R1 values (<5%), bond-length precision (±0.01 Å), and resolution limits (>0.8 Å). Spectroscopic validation via 1^1H/13^13C NMR (e.g., characteristic aldehydic proton at δ 9.8–10.2 ppm) and IR (C=O stretch ~1700 cm1^{-1}) complements crystallographic data .

Q. What analytical techniques are recommended for routine identification of this compound in pharmaceutical quality control?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, using a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio. Mass spectrometry (LC-MS) with electrospray ionization (ESI+) confirms the molecular ion at m/z 287.1 [M+H]+^+. Method validation follows ICH guidelines for specificity, linearity (R2^2 >0.998), and precision (%RSD <2.0) .

Advanced Research Questions

Q. What strategies optimize the detection of this compound at trace levels in complex matrices?

Ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) enhances sensitivity, achieving limits of detection (LOD) <0.1 ppm. Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis MCX) improves recovery rates (>85%) by reducing matrix interference. Isotope dilution with 13^{13}C-labeled analogs corrects for ion suppression in ESI+ mode .

Q. How do researchers resolve data contradictions in spectroscopic vs. crystallographic analyses of this compound?

Discrepancies in bond angles or conformations are addressed via Hirshfeld surface analysis to quantify intermolecular interactions. Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) validate experimental NMR chemical shifts within ±0.3 ppm. For ambiguous cases, variable-temperature NMR (VT-NMR) probes dynamic effects like keto-enol tautomerism .

Q. What experimental approaches are used to study the reactivity of this compound in cross-coupling or functionalization reactions?

The α,β-unsaturated aldehyde moiety enables Michael additions or Diels-Alder reactions. For example, [4+2] cycloadditions with electron-rich dienes (e.g., anthracene derivatives) proceed under Lewis acid catalysis (e.g., BF3_3-Et2_2O) in anhydrous THF. Reaction progress is monitored via in-situ FTIR to track carbonyl consumption (~1680 cm1^{-1} → disappearance) .

Q. How is the compound’s stability profiled under accelerated degradation conditions?

Forced degradation studies (40°C/75% RH, 14 days) in acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) media identify primary degradation pathways. LC-MS/MS identifies major degradants, such as the hydrated aldehyde (m/z 305.1 [M+H]+^+) or decarboxylated products. Arrhenius modeling predicts shelf-life under standard storage (25°C) .

Methodological Notes

  • Crystallographic Refinement : SHELXL’s TWIN/BASF commands mitigate crystal twinning, while the HKLF5 format handles high-resolution data (>1.0 Å) .
  • Quantitative NMR (qNMR) : Use maleic acid as an internal standard for purity assessment, ensuring 95–105% accuracy via 1^1H NMR integration .
  • Computational Validation : Mercury (CCDC) software visualizes Hirshfeld surfaces, highlighting key van der Waals interactions (e.g., C-H···O contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal
Reactant of Route 2
3-(9,10-Ethanoanthracen-9(10H)-yl)prop-2-enal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.